molecular formula C16H24BNO2 B1504516 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 942921-84-8

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1504516
CAS No.: 942921-84-8
M. Wt: 273.2 g/mol
InChI Key: BMMOBACHKWUQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a boronate ester-functionalized tetrahydroisoquinoline derivative. Its molecular formula is C₁₈H₂₉BNO₂, with a molecular weight of 375.1955 g/mol (HRMS (ESI+) data) . The compound features a tetrahydroisoquinoline scaffold substituted with a methyl group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 5. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in medicinal and materials chemistry .

Properties

IUPAC Name

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-7-6-12-8-9-18(5)11-13(12)10-14/h6-7,10H,8-9,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMOBACHKWUQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697809
Record name 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942921-84-8
Record name 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves two key stages:

  • Construction of the tetrahydroisoquinoline backbone .
  • Introduction of the boronic acid pinacol ester group at the 7-position of the isoquinoline ring.

The boronate ester functionality is introduced to enable further functionalization via palladium-catalyzed cross-coupling reactions, making this compound valuable in medicinal and materials chemistry.

Detailed Preparation Routes

Synthesis of Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold can be synthesized by classical Pictet-Spengler cyclization or by hydrogenation of isoquinoline derivatives. Commercial availability of 7-bromo-1,2,3,4-tetrahydroisoquinoline facilitates selective functionalization at the 7-position.

Introduction of Boronic Ester Group

Two main methodologies are reported for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group:

  • Lithiation and Borylation : Directed ortho-lithiation of 7-bromo-tetrahydroisoquinoline followed by quenching with a boron electrophile such as bis(pinacolato)diboron (B2pin2) under palladium catalysis.

  • Suzuki Coupling of Boronate Ester Intermediates : Conversion of 7-bromo-tetrahydroisoquinoline to the corresponding boronate ester via palladium-catalyzed borylation, often using Pd(dppf)Cl2 as catalyst and potassium acetate as base in solvents like dioxane.

These methods yield the boronic ester-substituted tetrahydroisoquinoline with good regioselectivity and yield.

Representative Synthetic Procedure

A typical synthetic route, adapted from literature procedures on related compounds, is as follows:

Step Reagents/Conditions Description
1. 7-Bromo-1,2,3,4-tetrahydroisoquinoline, Pd(dppf)Cl2, B2pin2, KOAc, Dioxane, 80-100 °C, 12-24 h Palladium-catalyzed borylation to install the pinacol boronate ester at the 7-position
2. Purification by silica gel chromatography Isolation of pure 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
3. Methylation at 2-position (if not pre-existing) via alkylation or reductive amination Introduction of 2-methyl substituent on the tetrahydroisoquinoline core

This sequence can be modified depending on the availability of starting materials and desired substitution pattern.

Alternative Synthetic Approaches

  • Appel Reaction and Subsequent Coupling : In some analog syntheses, the secondary alcohol intermediate is converted to a benzyl bromide via Appel reaction, then coupled with boronic acid derivatives to introduce the boronate ester group.

  • Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate the borylation step, reducing reaction times significantly (e.g., 30 minutes at 100 °C in acetone/water mixtures), improving throughput for research scale synthesis.

Research Findings and Optimization Data

Parameter Condition/Value Outcome/Notes
Catalyst Pd(dppf)Cl2 Effective for borylation with high selectivity
Base KOAc or Cs2CO3 KOAc preferred for mild conditions
Solvent Dioxane, acetone/water mixtures Dioxane common; acetone/water used in microwave
Temperature 80-100 °C Optimal for palladium-catalyzed borylation
Reaction Time 12-24 hours (conventional) Microwave reduces to 30 min
Yield 60-85% Dependent on purity of starting materials
Purification Silica gel chromatography Standard method for isolation

Optimization of these parameters is crucial for maximizing yield and purity, especially for scale-up.

Summary Table: Preparation Overview

Preparation Step Key Reagents/Conditions Purpose
Tetrahydroisoquinoline synthesis Pictet-Spengler reaction or hydrogenation Build core scaffold
Halogenation Bromination at 7-position Functional handle for borylation
Palladium-catalyzed borylation Pd(dppf)Cl2, B2pin2, KOAc, dioxane, 80-100 °C Install pinacol boronate ester group
Methylation Alkylation or reductive amination Introduce 2-methyl substituent
Purification Silica gel chromatography Obtain pure target compound

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

  • Oxidation: The boronic ester group can be oxidized to form boronic acids.

  • Reduction: The compound can be reduced to remove the boronic ester group.

  • Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., sodium carbonate) are typically employed in Suzuki-Miyaura reactions.

Major Products Formed:

  • Oxidation: Boronic acids

  • Reduction: Hydrogenated derivatives

  • Substitution: Biaryls and other cross-coupled products

Scientific Research Applications

Key Features

  • The presence of the dioxaborolane group enhances its reactivity and potential interactions in biological systems.
  • The isoquinoline structure is known for its diverse pharmacological activities.

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that various isoquinoline derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL . The incorporation of the dioxaborolane moiety may enhance these effects by improving solubility and bioavailability.

Antimicrobial Properties

Compounds similar to 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline have been evaluated for their antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa . The unique structure may contribute to enhanced interaction with microbial targets.

Neuroprotective Effects

Isoquinoline derivatives are also being explored for neuroprotective effects. Some studies suggest that these compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases . The potential for neuroprotection could be further investigated with the specific compound .

Synthetic Utility

The compound serves as a valuable building block in organic synthesis due to its dual functionality. Its reactivity can be harnessed for the development of more complex molecules in drug discovery and materials science.

Case Study 1: Anticancer Activity Assessment

A study synthesized a series of isoquinoline derivatives and tested their anticancer activity against several cell lines. Among these compounds, one derivative exhibited an IC50 value lower than that of doxorubicin, indicating potent anticancer properties. This study highlights the potential of isoquinoline-based compounds in cancer therapy .

Case Study 2: Antimicrobial Screening

A comparative study evaluated the antimicrobial activity of various isoquinoline derivatives against standard bacterial strains. Compounds demonstrating significant zone inhibition were further analyzed for their minimum inhibitory concentration (MIC), revealing promising candidates for antibiotic development .

Mechanism of Action

The mechanism by which 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its participation in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, which is crucial in the construction of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of tetrahydroisoquinoline boronate esters. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position(s) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications/Notes
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline 7-Bpin, 2-CH₃ C₁₈H₂₉BNO₂ 375.20 82% yield Cross-coupling precursor
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride 6-Bpin C₁₅H₂₁BClNO₂ 282.84 97% Suzuki-Miyaura reactions
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline 6-Bpin, 2-CH₃ C₁₈H₂₉BNO₂ 375.20 97% Positional isomer of target compound
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1,2,3,4-tetrahydroisoquinoline Bpin on benzyl group C₂₃H₂₉BNO₂ 369.30 98% Extended conjugation for material science
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 5-Bpin, Boc-protected C₂₀H₃₀BNO₄ 359.27 95% Protected amine for selective functionalization

Key Findings

Substituent Position Effects: The position of the boronate ester (Bpin) on the tetrahydroisoquinoline ring significantly influences reactivity. For example, the 7-Bpin derivative (target compound) exhibits distinct electronic effects compared to its 6-Bpin isomer, altering its cross-coupling efficiency . Derivatives with Bpin on a benzyl group (e.g., 2-(4-Bpin-benzyl)-tetrahydroisoquinoline) show enhanced π-conjugation, making them suitable for optoelectronic applications .

Protecting Groups: Boc-protected analogs (e.g., tert-butyl 5-Bpin-tetrahydroisoquinoline-2-carboxylate) offer stability during multi-step syntheses, enabling selective deprotection for further modifications .

Synthetic Accessibility: The target compound is synthesized in 82% yield via palladium-catalyzed borylation, comparable to yields of related derivatives (e.g., 6-Bpin-tetrahydroisoquinoline at 97% purity) . In contrast, benzyl-substituted analogs require additional steps for functionalization, reducing overall efficiency .

Biological Activity

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline (referred to as "the compound") is a synthetic derivative of tetrahydroisoquinoline (THIQ). This class of compounds has garnered significant attention due to their diverse biological activities, including neuroprotective effects and potential applications in treating various diseases. This article reviews the biological activity of the compound by examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C16_{16}H24_{24}BNO2_{2}
Molecular Weight 273.18 g/mol
CAS Number 942921-84-8
IUPAC Name 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound's structural features likely enhance its interaction with neurotransmitter systems.

  • Mechanism of Action : The compound may act as a catechol-O-methyltransferase (COMT) inhibitor. This mechanism is crucial in the treatment of Parkinson's disease by increasing dopamine levels in the brain .
  • Case Study : A study demonstrated that THIQ analogs could inhibit neuroinflammation in microglial cells. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in neurodegenerative disorders .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens.

  • In Vitro Studies : Laboratory tests revealed that the compound exhibits significant antibacterial activity against Gram-positive bacteria. Its efficacy was assessed using minimum inhibitory concentration (MIC) methods .
  • Potential Applications : Given its structural similarities to known antimicrobial agents, the compound may serve as a lead for developing new antibiotics or adjunct therapies for resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR of the compound is essential for optimizing its biological activity.

  • Functional Groups : The presence of the dioxaborolane moiety is critical for enhancing lipophilicity and facilitating cellular uptake. Modifications to this group could lead to increased potency and selectivity against target receptors .
  • Comparative Analysis : Studies comparing various THIQ derivatives have indicated that substitutions at specific positions on the isoquinoline ring can significantly affect biological activity. For instance, compounds with alkyl substitutions at the nitrogen position often exhibit enhanced neuroprotective effects .

Research Findings

Recent studies have focused on synthesizing and evaluating new analogs of THIQ derivatives.

  • Synthesis Techniques : Innovative synthetic routes have been developed to produce the compound efficiently while maintaining high purity levels. These methods often involve palladium-catalyzed reactions that facilitate the formation of complex structures .
  • Clinical Implications : Ongoing research into THIQ derivatives suggests that they may play a role in treating conditions beyond neurodegeneration, including certain cancers and metabolic disorders due to their ability to modulate key biological pathways .

Q & A

Q. What are the optimal synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into tetrahydroisoquinoline derivatives?

  • Methodological Answer : The boronate ester group is typically introduced via Suzuki-Miyaura cross-coupling or direct borylation. For example, palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., argon) is effective. Key steps include:
  • Reductive Amination : Use LiAlH₄ in THF for amine reduction (61% yield) .
  • Catalytic Hydrogenation : Pd/C with H₂ gas in ethanol removes protecting groups (e.g., benzyl) with 53% yield .
  • Purification : Silica gel column chromatography with ethyl acetate/hexane gradients is critical for isolating intermediates .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for isoquinoline; BPin₂ group at δ 1.3 ppm for methyl groups) .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) .
  • Elemental Analysis : Match calculated vs. observed values for C, H, N, and B (e.g., Molecular Formula: C₂₀H₂₇BNO₂; MW: 316.25 g/mol) .

Advanced Research Questions

Q. What challenges arise in maintaining boronate ester stability during multi-step syntheses?

  • Methodological Answer : The dioxaborolane group is sensitive to hydrolysis and oxidation. Mitigation strategies include:
  • Moisture Control : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves during reactions .
  • Low-Temperature Storage : Store intermediates at 0–6°C to prevent decomposition .
  • Inert Atmosphere : Conduct reactions under argon/nitrogen to avoid B-O bond cleavage .

Q. How do structural modifications (e.g., methoxy vs. methylthio substituents) affect biological activity in tetrahydroisoquinoline-boronate hybrids?

  • Methodological Answer : Compare analogs using in vitro assays:
  • Antitumor Activity : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values for compounds with 3,4,5-trimethoxyphenyl substituents show enhanced activity vs. methylthio derivatives) .
  • SAR Analysis : Methoxy groups improve membrane permeability, while methylthio groups enhance electrophilic reactivity in cross-coupling .

Q. How should researchers resolve contradictions in reported reaction yields for similar boronate-containing compounds?

  • Methodological Answer : Systematic optimization is required:
  • Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂(dppf) for Suzuki couplings (PdCl₂(dppf) increases yields by 15–20% in aryl boronate syntheses) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may reduce selectivity; balance with toluene/THF mixtures .
  • Yield Table :
Reaction StepCatalystSolventYield (%)Reference
BorylationPd(OAc)₂DMF61
Reductive AminationLiAlH₄THF53

Data Contradiction Analysis

Q. Why do different synthetic routes for 1,2,3,4-tetrahydroisoquinoline derivatives show variability in antitumor activity?

  • Methodological Answer : Discrepancies arise from:
  • Substituent Positioning : Para-substituted boronate esters (e.g., 7-position) exhibit higher bioactivity than ortho-substituted analogs due to steric hindrance .
  • Purity Thresholds : Impurities <95% (e.g., residual Pd) can skew assay results; use ICP-MS to quantify metal traces .

Experimental Design Considerations

Q. What analytical frameworks are recommended for studying environmental fate of boronate-containing pharmaceuticals?

  • Methodological Answer : Adopt a tiered approach per Project INCHEMBIOL guidelines:
  • Phase 1 : Assess hydrolysis rates (pH 7.4 buffer, 37°C) and logP values (e.g., logP = 2.8 for target compound) .
  • Phase 2 : Use LC-MS/MS to quantify metabolites in Daphnia magna or soil microcosms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.